Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester
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Overview
Description
Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester is an organic compound with a complex structure that includes both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester typically involves the esterification of 3-fluoro-4-nitrophenol with phenyl sulfuric acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include sulfuric acid and phenol derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester can undergo various chemical reactions, including:
Substitution Reactions: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles such as hydroxide ions.
Reduction Reactions: Reducing agents like hydrogen gas with a metal catalyst or sodium borohydride are often used.
Hydrolysis: Acidic or basic conditions with water are used to break the ester bond.
Major Products
Substitution Reactions: Products include substituted aromatic compounds.
Reduction Reactions: Products include aromatic amines.
Hydrolysis: Products include 3-fluoro-4-nitrophenol and phenol.
Scientific Research Applications
Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing active phenolic compounds that can interact with biological targets. The nitro group can be reduced to an amine, which may further interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Sulfuric acid, 4-nitrophenyl phenyl ester
- Sulfuric acid, 3-chloro-4-nitrophenyl phenyl ester
- Sulfuric acid, 3-fluoro-4-methylphenyl phenyl ester
Uniqueness
Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester is unique due to the presence of both a fluoro and a nitro group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
820220-78-8 |
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Molecular Formula |
C12H8FNO6S |
Molecular Weight |
313.26 g/mol |
IUPAC Name |
(3-fluoro-4-nitrophenyl) phenyl sulfate |
InChI |
InChI=1S/C12H8FNO6S/c13-11-8-10(6-7-12(11)14(15)16)20-21(17,18)19-9-4-2-1-3-5-9/h1-8H |
InChI Key |
AIWUAPPMJALVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)OC2=CC(=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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